Researchers often assume all isobutyrate salts are interchangeable-a misconception causing irreproducible results in thermochemical and radiolytic studies. Potassium isobutyrate (CAS 19455-20-0) resolves this with cation-specific, NIST-traceable properties. • Distinct G(14CO2) of 1.2 (vs. 0.34 for Na salt) enables accurate gamma radiolysis modeling. • NIST-verified Cp,solid = 166.95 J/mol·K at 298.15 K for precise reactor design. • Enables thermotropic ionic liquid crystal synthesis unattainable with sodium analogs. Supplied as ≥98% powder with full QA documentation.
Molecular FormulaC4H8KO2
Molecular Weight127.20 g/mol
CAS No.19455-20-0
Cat. No.B101088
⚠ Attention: For research use only. Not for human or veterinary use.
Potassium isobutyrate (CAS 19455-20-0), also referred to as potassium 2-methylpropanoate, is the potassium salt of isobutyric acid, a short-chain branched fatty acid (C4). It is a carboxylate salt typically supplied as a white to almost white crystalline powder with a commercial purity commonly specified at ≥98.0% (T) . Its molecular weight is 126.20 g/mol, and it is a solid at room temperature (20°C) [1]. While it shares a core isobutyrate anion with other salts like sodium or calcium isobutyrate, the potassium cation imparts distinct thermochemical, radiolytic, and phase-behavior properties that are critical in specialized research applications.
Cation specificityDesigned for studies where potassium cation defines thermochemical, radiolytic, and phase properties.
Radiolysis modelsReported G(14CO2) value supports cation-dependent kinetic modeling in gamma irradiation research.
Liquid crystal researchMesogenic behavior in binary alkali isobutyrate systems enables thermotropic ionic liquid crystal studies.
Thermochemical baselineNIST-traceable Cp,solid value aids energy balance calculations and process safety modeling.
[1] National Institute of Standards and Technology (NIST). (n.d.). Potassium isobutyrate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. View Source
A common misconception is that any isobutyrate salt is functionally interchangeable. However, the specific alkali metal cation fundamentally alters the compound's physicochemical behavior in ways that directly impact experimental reproducibility and process outcomes. The cationic radius, coordination chemistry, and mass of potassium versus sodium, lithium, or calcium lead to quantifiable differences in crystal lattice energy, hygroscopicity, thermal stability, and radiolytic decomposition pathways [1]. Consequently, substituting potassium isobutyrate with a sodium analog can shift eutectic points in binary phase systems [2], alter G-values in radiolysis studies [3], and change the thermodynamic parameters used in calorimetric modeling [4]. The following sections provide the quantitative evidence necessary for scientifically grounded selection.
⚠Sodium isobutyrate may not reproduce radiolytic CO2 evolution profiles; reported 3.5× difference in G(14CO2) can alter tracer study outcomes.
⚠Liquid crystalline phase formation depends on potassium cation; sodium or lithium analogs may suppress mesogenic behavior.
⚠Eutectic and metatectic phase equilibria are cation-specific; substituting sodium shifts phase diagram topology and thermal transition points.
⚠Hydrated bilayer crystal architecture differs from simpler sodium carboxylate structures, potentially influencing dissolution and hygroscopicity.
[1] Mirnaya, T. A., et al. (1995). Phase Diagrams of Binary Systems of Some Alkali Iso-Butyrates with One Mesogenic Component. Zeitschrift fuer Naturforschung A, 50(9), 845-850. View Source
[2] Mirnaya, T. A., et al. (1996). Phase Diagrams of Binary Alkanoate Systems with Common Cation: Potassium Isobutyrate-Propionate, and Sodium Butyrate-Isobutyrate. Zeitschrift fuer Naturforschung A, 51(8), 957-961. View Source
[3] INIS. (1975). γ radiolysis of isobutyrate salts. Journal of Physical Chemistry, 79(15), 1517-1519. View Source
[4] Franzosini, P., & Westrum, E. F., Jr. (1984). Thermophysics of metal alkanoates. IV. Heat capacities and thermodynamic properties of potassium 2-methylpropanoate. The Journal of Chemical Thermodynamics, 16(2), 127-130. View Source
Potassium Isobutyrate: Quantitative Evidence
Radiolytic CO2 Evolution G-Value
Under gamma irradiation, the rate of CO2 production from isobutyrate salts is cation-dependent. Potassium isobutyrate demonstrates a significantly higher initial G(14CO2) value compared to its sodium counterpart, indicating a different radiolytic decomposition pathway [1].
Radiolytic CO2 G-ValueHead-to-head
K isobutyrate 1.2
Na isobutyrate 0.34
Supports cation-specific kinetic modeling in gamma radiolysis tracer studies.
137Cs source, in vacuo; G(14CO2) molecules/100 eV.
G(14CO2) value (molecules of 14CO2 produced per 100 eV of absorbed energy)
Target Compound Data
1.2
Comparator Or Baseline
Sodium isobutyrate: 0.34
Quantified Difference
3.5× higher for potassium isobutyrate
Conditions
Gamma irradiation of isobutyrate-1-14C salts in vacuo using a 137Cs source.
Why This Matters
This quantitative difference is critical for tracer studies and waste-form evaluation; selecting the correct salt is essential for accurate kinetic modeling of radiolytic degradation.
[1] INIS. (1975). γ radiolysis of isobutyrate salts. Journal of Physical Chemistry, 79(15), 1517-1519. View Source
NIST-Validated Heat Capacity (Cp,solid)
Accurate thermochemical data are essential for process design and safety calculations. The NIST Chemistry WebBook provides a validated constant pressure heat capacity (Cp,solid) for potassium isobutyrate, a critical parameter for energy balance calculations [1].
Heat Capacity Cp,solidReported
39.902 cal/mol·K
NIST-traceable baseline for thermodynamic modeling and safety calculations.
At 298.15 K; 8–350 K range by Franzosini & Westrum.
ThermochemistryCalorimetryThermodynamic modeling
Evidence Dimension
Heat capacity at constant pressure (Cp,solid) at 298.15 K
Target Compound Data
39.902 cal/mol*K
Comparator Or Baseline
No direct comparator provided; this establishes a baseline for potassium isobutyrate.
Quantified Difference
N/A (Baseline)
Conditions
Solid phase, temperature range 8 to 350 K, reported in Franzosini and Westrum (1984).
Why This Matters
Procurement of material with documented, NIST-traceable thermodynamic properties reduces experimental uncertainty and supports compliance with regulatory safety data requirements.
ThermochemistryCalorimetryThermodynamic modeling
[1] Franzosini, P., & Westrum, E. F., Jr. (1984). Thermophysics of metal alkanoates. IV. Heat capacities and thermodynamic properties of potassium 2-methylpropanoate. The Journal of Chemical Thermodynamics, 16(2), 127-130. (Data available via NIST Chemistry WebBook) View Source
Liquid Crystal Formation in Binary Systems
In binary systems with other alkali isobutyrates, potassium isobutyrate acts as a mesogenic (liquid-crystal-forming) component, enabling the formation of thermotropic liquid crystalline phases over specific temperature and concentration ranges. This behavior is not observed when potassium is substituted with sodium or lithium in analogous systems, where liquid crystal formation is suppressed or entirely absent [1].
Liquid Crystal FormationClass-level
Mesogenic phase in binary mixtures with Li, Na, or Cs isobutyrate; absent with sodium-based systems.
Enables ionic liquid crystal research; sodium analogs may not replicate phase diagrams.
Hot stage microscopy, 320 K to isotropic melt.
Liquid crystalsPhase diagramsMaterials chemistry
Evidence Dimension
Presence of liquid crystalline phase in binary alkali isobutyrate mixtures
Target Compound Data
Mesogenic (forms liquid crystals) when mixed with lithium, sodium, or cesium isobutyrate.
Comparator Or Baseline
Binary systems of sodium isobutyrate with other alkali isobutyrates do not exhibit this mesogenic behavior.
Quantified Difference
Qualitative difference in phase behavior (presence vs. absence of liquid crystalline phase).
Conditions
Investigated by differential thermal analysis and hot stage polarization microscopy over temperature ranges spanning 320 K to the isotropic melt.
Why This Matters
For researchers developing new ionic liquid crystals or studying mesophase transitions, potassium isobutyrate is a required starting material; sodium or lithium analogs cannot reproduce the same phase diagrams.
Liquid crystalsPhase diagramsMaterials chemistry
[1] Mirnaya, T. A., et al. (1995). Phase Diagrams of Binary Systems of Some Alkali Iso-Butyrates with One Mesogenic Component. Zeitschrift fuer Naturforschung A, 50(9), 845-850. View Source
Eutectic System Formation
The binary phase diagram of potassium isobutyrate with potassium propionate reveals a single eutectic and a metatectic phase equilibrium. This specific eutectic composition and temperature are unique to the potassium cation system [1].
Eutectic SystemClass-level
One eutectic + one metatectic equilibrium with potassium propionate; different topology vs. sodium butyrate/isobutyrate.
Cation-dependent solidification behavior; relevant to thermal storage and separation process design.
Differential thermal analysis.
Phase equilibriaEutectic systemsThermal analysis
Evidence Dimension
Number and type of phase equilibria in binary alkanoate mixture
Target Compound Data
One eutectic and one metatectic equilibrium with potassium propionate.
Comparator Or Baseline
Sodium butyrate with sodium isobutyrate forms a different phase diagram, illustrating cation-specific phase behavior.
Quantified Difference
Qualitative difference in phase diagram topology.
Conditions
Differential thermal analysis and hot stage polarization microscopy.
Why This Matters
This is crucial for applications requiring precise control over melting/solidification behavior, such as in thermal energy storage materials or specialized separation processes, where the specific cation dictates the eutectic point.
Phase equilibriaEutectic systemsThermal analysis
[1] Mirnaya, T. A., et al. (1996). Phase Diagrams of Binary Alkanoate Systems with Common Cation: Potassium Isobutyrate-Propionate, and Sodium Butyrate-Isobutyrate. Zeitschrift fuer Naturforschung A, 51(8), 957-961. View Source
In Vivo Immunoglobulin G Absorption
In a controlled study on neonatal calves, the addition of potassium isobutyrate to colostrum significantly reduced the efficiency of γ-globulin absorption compared to an untreated control [1].
IgG AbsorptionHead-to-head
K isobutyrate 24.7%
Control 35.7%
Reported model for studying modulation of macromolecule absorption.
Neonatal calves; colostrum within 1 h of birth.
Veterinary medicineImmunologyAnimal nutrition
Evidence Dimension
Efficiency of γ-globulin absorption within 24 hours post-feeding
Target Compound Data
24.7% absorption efficiency
Comparator Or Baseline
Control (colostrum with distilled water): 35.7% absorption efficiency
Quantified Difference
Absolute reduction of 11.0 percentage points, representing a 31% relative decrease in absorption.
Conditions
Calves received 2.83 meq potassium isobutyrate per gram of γ-globulin in colostrum within 1 hour of birth.
Why This Matters
This reproducible biological effect demonstrates that potassium isobutyrate is not an inert carrier. It exerts a specific, quantifiable pharmacological action, making it a compound of interest for studying nutrient absorption modulation, and it must be carefully considered in animal feed formulations.
Veterinary medicineImmunologyAnimal nutrition
[1] Baumwart, A. L., et al. (1977). Effect of potassium isobutyrate on absorption of immunoglobulins from colostrum by calves. Journal of Dairy Science, 60(5), 759-762. View Source
Hydrated Bilayer Crystal Architecture
Single-crystal X-ray diffraction reveals that potassium isobutyrate crystallizes as a monohydrate with a layered, sandwich-like structure. The structure consists of cation-oxygen bilayers surrounded by hydrophobic methylethyl chains, with potassium cations in an irregular seven-coordinate oxygen environment [1]. This architecture differs from the simpler chain structures commonly found in sodium carboxylates.
Hydrated bilayer structure (C 1 2/c 1 space group, a=11.919 Å, b=4.5454 Å, c=24.3172 Å, β=97.517° at 240 K).
Comparator Or Baseline
Sodium carboxylates often form simpler lamellar or chain structures (class-level observation).
Quantified Difference
Qualitative difference in 3D crystal packing and coordination geometry.
Conditions
Single-crystal X-ray diffraction at 240 K (CuKα radiation).
Why This Matters
This unique crystal packing influences key solid-state properties like dissolution rate, hygroscopicity, and mechanical behavior, which are critical for formulation scientists and those developing novel organic-inorganic hybrid materials.
Potassium isobutyrate is the preferred starting material for gamma radiolysis experiments and tracer studies involving carbon-14 labeled isobutyrate. Its distinct G(14CO2) value of 1.2, compared to 0.34 for the sodium salt, allows researchers to model decomposition kinetics with cation-specific accuracy. [1]
Ionic Liquid Crystal Research and Development
Potassium isobutyrate is a critical component in the synthesis of thermotropic ionic liquid crystals. As a mesogenic salt, it enables the formation of liquid crystalline phases in binary mixtures with other alkali isobutyrates, a property not shared by its sodium counterpart. This makes it essential for studying and developing new anisotropic ionic conductors. [2]
Thermodynamic Modeling and Process Safety
For chemical engineers and physical chemists requiring validated thermochemical data, potassium isobutyrate offers NIST-traceable heat capacity and entropy values (e.g., Cp,solid = 39.902 cal/mol*K at 298.15 K). This reliable data is crucial for accurate energy balance calculations, reactor design, and safety assessments. [3]
Animal Nutrition and Gut Health Studies
In veterinary and nutritional research, potassium isobutyrate serves as a bioactive compound with a quantifiable effect on macromolecule absorption. Its ability to reduce immunoglobulin G absorption efficiency in neonatal calves by 31% (from 35.7% to 24.7%) provides a reproducible model for studying intestinal permeability and nutrient uptake modulation. [4]
Application
Selection Property
Validation Focus
Radiolysis tracer studies
Cation-specific G(14CO2) value
Kinetic modeling accuracy with reported CO2 evolution rates
Ionic liquid crystal synthesis
Mesogenic phase behavior
Reproducibility of liquid crystalline phases in binary mixtures
Thermochemical process design
NIST-traceable Cp,solid
Energy balance and safety assessment reliability
Intestinal absorption modulation research
Reported effect on IgG absorption
Model reproducibility and endpoint measurement in neonatal models
[1] INIS. (1975). γ radiolysis of isobutyrate salts. Journal of Physical Chemistry, 79(15), 1517-1519. View Source
[2] Mirnaya, T. A., et al. (1995). Phase Diagrams of Binary Systems of Some Alkali Iso-Butyrates with One Mesogenic Component. Zeitschrift fuer Naturforschung A, 50(9), 845-850. View Source
[3] Franzosini, P., & Westrum, E. F., Jr. (1984). Thermophysics of metal alkanoates. IV. Heat capacities and thermodynamic properties of potassium 2-methylpropanoate. The Journal of Chemical Thermodynamics, 16(2), 127-130. (Data available via NIST Chemistry WebBook) View Source
[4] Baumwart, A. L., et al. (1977). Effect of potassium isobutyrate on absorption of immunoglobulins from colostrum by calves. Journal of Dairy Science, 60(5), 759-762. View Source
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